molecular formula C12H15NO B8773008 2-Butylbenzofuran-5-amine CAS No. 141645-51-4

2-Butylbenzofuran-5-amine

Cat. No. B8773008
M. Wt: 189.25 g/mol
InChI Key: KPXVXTPTBDUVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylbenzofuran-5-amine is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butylbenzofuran-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylbenzofuran-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

141645-51-4

Product Name

2-Butylbenzofuran-5-amine

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-butyl-1-benzofuran-5-amine

InChI

InChI=1S/C12H15NO/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11/h5-8H,2-4,13H2,1H3

InChI Key

KPXVXTPTBDUVTL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for synthesizing dronedarone was described in patent application WO 02/48132, mentioned previously, using 2-n-butyl-5-nitrobenzofuran, which is reduced, under pressure with hydrogen in the presence of platinum oxide as catalyst to form 2-n-butyl-5-aminobenzofuran. This benzofuran derivative is then subjected to the action of methanesulfonyl chloride, which gives 2-n-butyl-5-methanesulfonamidobenzofuran, which is treated with 4-[3-(di-n-butylamino)propoxy]benzoyl chloride to obtain dronedarone.
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Synthesis routes and methods II

Procedure details

This method is very simple and economical as regards the number of the reaction steps. Its drawback is, however, that in the last step the hydrochloride salt of dronedarone is obtained in a rather contaminated form. This can be explained by the presence of the dibutylamino-propyl group in the Friedel-Crafts reaction. In the examples of WO02/48132 the yield is 90%, during the purification steps at first the raw dronedarone hydrochloride salt, then following treatment with hydrogen chloride solution in isopropanol, the purified dronedarone hydrochloride salt is obtained (90%). It means that the yield of the raw dronedarone hydrochloride is 90% and then the purification step has a yield of 90%. Another drawback of the method is that the reactants used in the Friedel-Crafts reaction and the obtained by-products are insoluble in water, thus they cannot be removed from the system by aqueous washing.
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